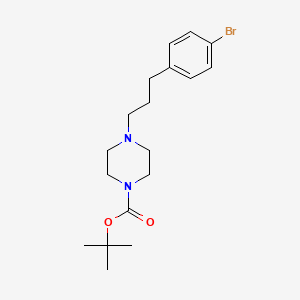

叔丁基4-(3-(4-溴苯基)丙基)哌嗪-1-羧酸酯

描述

“Tert-butyl 4-(3-(4-bromophenyl)propyl)piperazine-1-carboxylate” is a chemical compound with the molecular formula C15H21BrN2O2 . It is a derivative of N-Boc piperazine .

Synthesis Analysis

The synthesis of similar compounds, such as tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate, has been reported . These compounds were synthesized and characterized by FT-IR, 1H & 13C NMR, and LCMS spectroscopic studies .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a piperazine ring, a bromophenyl group, and a tert-butyl carboxylate group . The exact mass of the molecule is 340.07900 .Chemical Reactions Analysis

While specific chemical reactions involving “Tert-butyl 4-(3-(4-bromophenyl)propyl)piperazine-1-carboxylate” are not available in the retrieved data, it is known that piperazine derivatives serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .Physical And Chemical Properties Analysis

The compound has a molecular weight of 341.24300 . Other physical and chemical properties such as density, boiling point, melting point, and flash point are not available in the retrieved data .科学研究应用

合成和结构表征

对叔丁基4-(3-(4-溴苯基)丙基)哌嗪-1-羧酸酯衍生物的合成和表征一直是研究的重点。研究表明,各种衍生物的成功合成路线包括缩合反应和亲核取代反应等方法。这些化合物已经通过LCMS、NMR(1H、13C)、IR光谱和X射线衍射等技术进行了表征,展示了它们复杂而精确的分子结构 (Sanjeevarayappa et al., 2015),(Yang et al., 2021)。

生物评价

一些衍生物已经被评估其潜在的生物活性,包括抗菌和驱虫活性。尽管结果参差不齐,一些化合物显示出中等活性,但这些研究为进一步探索这些化合物的治疗潜力打开了大门 (Sanjeevarayappa et al., 2015)。

材料科学应用

在材料科学领域,对叔丁基4-(3-(4-溴苯基)丙基)哌嗪-1-羧酸酯衍生物的应用于其抗腐蚀性能进行了研究。一项研究聚焦于一种新型衍生物在腐蚀介质中对碳钢的抗腐蚀行为,显示出高抑制效率的有希望结果。这表明这些化合物在保护金属免受腐蚀方面具有潜在的工业应用,从而延长其使用寿命并降低维护成本 (Praveen et al., 2021)。

抗病毒和抗微生物活性

对这些化合物的抗病毒和抗微生物潜力的研究也已进行。一些衍生物显示出对烟草花叶病毒(TMV)的有希望的抗病毒活性,以及对多种微生物的强效抗微生物活性。这突显了这些化合物被开发成新的抗病毒和抗微生物药物的潜力,有助于抗击传染病 (Reddy et al., 2013)。

安全和危害

The compound is identified as harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is advised to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, immediately wash skin with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .

属性

IUPAC Name |

tert-butyl 4-[3-(4-bromophenyl)propyl]piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27BrN2O2/c1-18(2,3)23-17(22)21-13-11-20(12-14-21)10-4-5-15-6-8-16(19)9-7-15/h6-9H,4-5,10-14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAJYJHKFUUMSPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)CCCC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-(3-(4-bromophenyl)propyl)piperazine-1-carboxylate | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 3-amino-4-[(tetrahydro-2H-pyran-4-ylmethyl)-amino]benzoate](/img/structure/B1456328.png)

![4-[2-Nitro-4-(trifluoromethyl)phenoxy]piperidine hydrochloride](/img/structure/B1456338.png)

![1-Methyl-4-[2-(2-piperidinyl)ethyl]piperazine dihydrochloride](/img/structure/B1456347.png)

![4-[(Phenylsulfanyl)methyl]piperidine hydrochloride](/img/structure/B1456350.png)